molecular formula C20H27N3O6 B6570941 3-propyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021251-21-7

3-propyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6570941
CAS No.: 1021251-21-7
M. Wt: 405.4 g/mol
InChI Key: KVIGQAJEYUKGOD-UHFFFAOYSA-N
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Description

3-propyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its inclusion of the trimethoxybenzoyl group, which is known for its diverse bioactivity and presence in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the preparation of the trimethoxybenzoyl precursor. This precursor can be synthesized through the methylation of gallic acid or its derivatives . The spirocyclic core is then constructed through a series of cyclization reactions, often involving the use of secondary amines and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-propyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trimethoxybenzoyl group can yield carboxylic acids, while reduction of the spirocyclic core can lead to various reduced derivatives .

Scientific Research Applications

3-propyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential bioactivity, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.

    Trimetrexate and Trimethoprim: DHFR inhibitors with similar structural features.

Uniqueness

What sets 3-propyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its spirocyclic structure, which provides unique steric and electronic properties. This structure can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-propyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O6/c1-5-8-23-18(25)20(21-19(23)26)6-9-22(10-7-20)17(24)13-11-14(27-2)16(29-4)15(12-13)28-3/h11-12H,5-10H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIGQAJEYUKGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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